![molecular formula C11H20F2N2O2 B15232136 tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)
tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate: is a synthetic organic compound with the molecular formula C11H20F2N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a difluorocyclopentyl ring, which is further substituted with an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate typically involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring with the desired stereochemistry. This can be achieved through various cyclization reactions.
Introduction of the Difluoro Substituents: The difluoro groups are introduced using fluorinating agents under controlled conditions to ensure selective substitution.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, often using amine precursors.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its ability to interact with active sites.
Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The difluoro groups enhance its binding affinity and specificity by providing additional points of interaction.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(1S,2S)-2-(aminomethyl)cyclopentyl]carbamate
- tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4-fluorocyclopentyl]carbamate
Uniqueness: The presence of two difluoro groups in tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate distinguishes it from similar compounds. These groups enhance its chemical stability, binding affinity, and specificity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C11H20F2N2O2 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-5-11(12,13)4-7(8)6-14/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8-/m0/s1 |
Clé InChI |
VVELVTZNGOELGD-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1CN)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CC1CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)
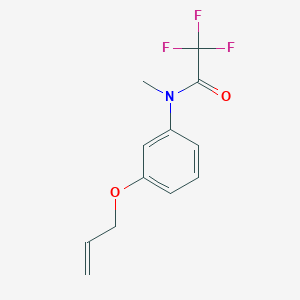
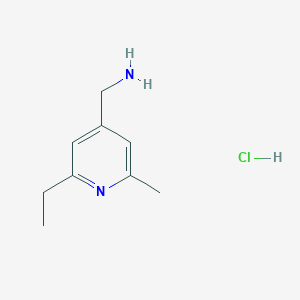
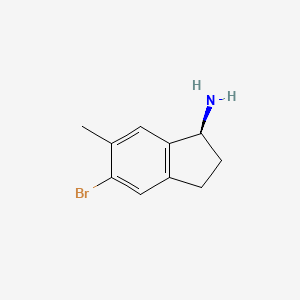

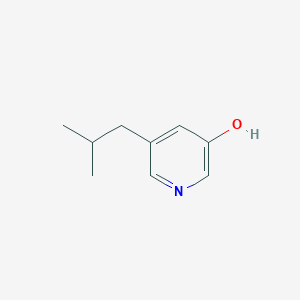

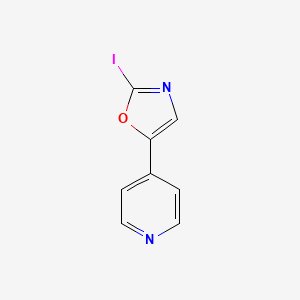

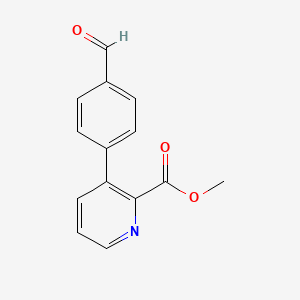
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)
